Ethyl (2E)-cyano(phenylhydrazono)ethanoate
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Overview
Description
Ethyl (2E)-cyano(phenylhydrazono)ethanoate is an organic compound with the molecular formula C10H12N2O2 It is a derivative of ethanoate and contains a cyano group and a phenylhydrazono group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-cyano(phenylhydrazono)ethanoate typically involves the reaction of ethyl cyanoacetate with phenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the final product. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-cyano(phenylhydrazono)ethanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group or reduce other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
Ethyl (2E)-cyano(phenylhydrazono)ethanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl (2E)-cyano(phenylhydrazono)ethanoate involves its interaction with molecular targets such as enzymes or receptors. The cyano and phenylhydrazono groups can participate in various binding interactions, influencing the activity of the target molecules. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: A precursor in the synthesis of ethyl (2E)-cyano(phenylhydrazono)ethanoate.
Phenylhydrazine: Another precursor used in the synthesis.
Other hydrazones: Compounds with similar hydrazono functional groups.
Uniqueness
This compound is unique due to the presence of both cyano and phenylhydrazono groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in diverse research fields make it a valuable compound in scientific studies.
Properties
IUPAC Name |
ethyl (2E)-2-cyano-2-(phenylhydrazinylidene)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)10(8-12)14-13-9-6-4-3-5-7-9/h3-7,13H,2H2,1H3/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOMLTILICGMJT-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC=CC=C1)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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